molecular formula C19H18N2O3 B6498317 N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953138-14-2

N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B6498317
CAS No.: 953138-14-2
M. Wt: 322.4 g/mol
InChI Key: ALGZIYRFYHYVGY-UHFFFAOYSA-N
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Description

N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide typically involves the reaction of benzylamine with 3-methoxybenzoyl chloride to form an intermediate, which is then cyclized with hydroxylamine to produce the oxazole ring. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic ring.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often require the use of catalysts such as palladium on carbon or copper(I) iodide.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of saturated heterocyclic compounds.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide
  • N-benzyl-2-[5-(3-methoxyphenyl)-3-isoxazolyl]acetamide

Uniqueness

N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is unique due to its specific structural features, such as the presence of the oxazole ring and the methoxyphenyl group

Properties

IUPAC Name

N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-23-17-9-5-8-15(10-17)18-11-16(21-24-18)12-19(22)20-13-14-6-3-2-4-7-14/h2-11H,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGZIYRFYHYVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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